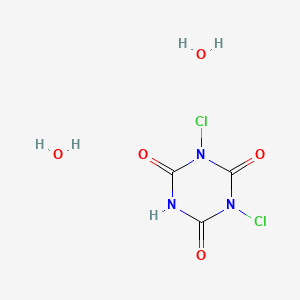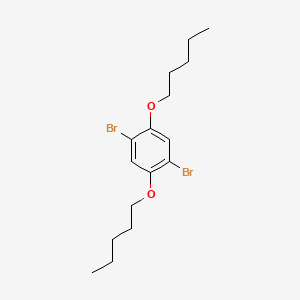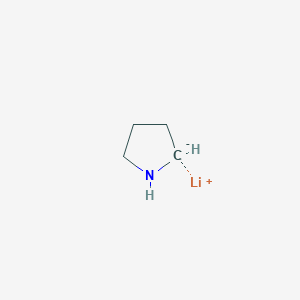
lithium;pyrrolidin-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;pyrrolidin-5-ide is a compound that combines lithium, a well-known element in the field of psychiatry and neurology, with pyrrolidin-5-ide, a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;pyrrolidin-5-ide typically involves the reaction of pyrrolidine with a lithium-containing reagent. One common method is the reaction of pyrrolidine with lithium iodide in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of a catalyst to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;pyrrolidin-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of pyrrolidin-5-ide, while substitution reactions can yield a variety of substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;pyrrolidin-5-ide has several scientific research applications, including:
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of lithium;pyrrolidin-5-ide involves its interaction with various molecular targets and pathways. Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in cellular signaling pathways . These interactions can lead to downstream effects that are relevant to its therapeutic applications, such as mood stabilization and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Lithium;pyrrolidin-5-ide can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with versatile biological activities.
Pyrrolidin-2-one: A derivative of pyrrolidine with a lactam structure, known for its biological and pharmaceutical applications.
Pyrrolidin-2,5-dione: Another derivative of pyrrolidine with a diketone structure, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of lithium with the pyrrolidine scaffold, which may enhance its biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
192819-85-5 |
|---|---|
Molekularformel |
C4H8LiN |
Molekulargewicht |
77.1 g/mol |
IUPAC-Name |
lithium;pyrrolidin-5-ide |
InChI |
InChI=1S/C4H8N.Li/c1-2-4-5-3-1;/h3,5H,1-2,4H2;/q-1;+1 |
InChI-Schlüssel |
CHEFEOUURQNCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1C[CH-]NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
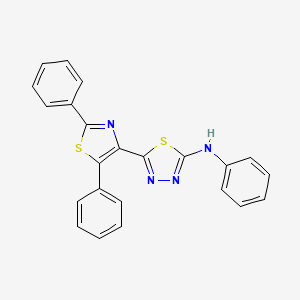
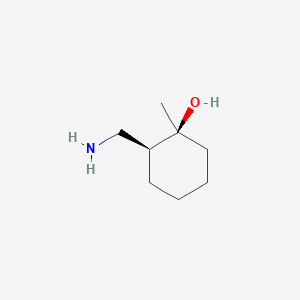
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
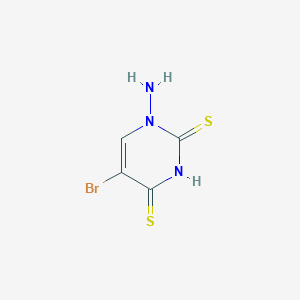

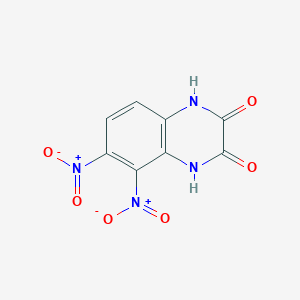
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
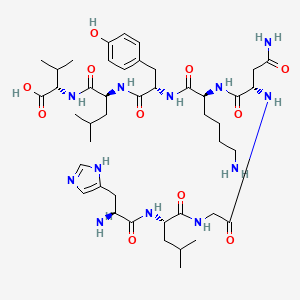
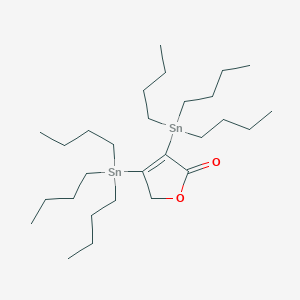

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
